Fungal secondary metabolism researchers face irreproducible results when substituting 5-Methylmellein with generic mellein analogs. 5-Methylmellein (CAS 7734-92-1) delivers C-5 methyl substitution and (S)-chirality at C-3 essential for target engagement. • Selective hMAO-A inhibitor: IC50=5.31 μM, 1.7-fold over MAO-B • Fungal SirA inhibitor: IC50=120 μM vs. 160 μM for mellein • In vivo antifungal validation: 37.54% reduction in B. cinerea fruit decay. Essential for SAR studies, silent gene cluster activation, and neuropsychiatric research.
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
CAS No.7734-92-1
Cat. No.B1257382
⚠ Attention: For research use only. Not for human or veterinary use.
5-Methylmellein: Enzyme Inhibition and Antifungal Activity
5-Methylmellein (5-MM) is a naturally occurring fungal dihydroisocoumarin polyketide with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol, widely isolated from diverse endophytic fungi including Xylaria, Phomopsis, and Alternaria species [1]. Unlike the structurally simpler parent compound mellein, the methyl substitution at the C-5 position of 5-MM imparts distinct steric and electronic properties that translate into a unique biological activity profile, including selective enzyme inhibition and measurable antifungal efficacy in both in vitro and in vivo models [2]. This compound is procured primarily for its demonstrated roles as a selective monoamine oxidase A (MAO-A) inhibitor and a fungal sirtuin (SirA) modulator, making it a valuable tool for research in neuropsychiatric disorders, fungal secondary metabolism, and agricultural antifungal development [3].
MAO-A Probe
Enantiomer-specific inhibitor for MAO-A pathway and neuropsychiatric research models
SirA Modulator
Fungal sirtuin A engagement for secondary metabolism and silent gene cluster studies
Antifungal Screening
Quantified in vitro and in vivo efficacy data against Botrytis cinerea and other plant pathogens
Enantiomer Control
(S)-enantiomer with defined binding affinity; chiral purity essential for target engagement
[1] Shigemoto R, Matsumoto T, Masuo S, Takaya N. 5-Methylmellein is a novel inhibitor of fungal sirtuin and modulates fungal secondary metabolite production. J Gen Appl Microbiol. 2018;64(5):240-247. doi:10.2323/jgam.2018.01.001 View Source
[2] Huang C, Xiong J, Guan HD, et al. Discovery, synthesis, biological evaluation and molecular docking study of (R)-5-methylmellein and its analogs as selective monoamine oxidase A inhibitors. Bioorg Med Chem. 2019;27(10):2027-2040. doi:10.1016/j.bmc.2019.03.060 View Source
[3] Jeong GS, Lee EY, Kang MG, et al. (S)-5-Methylmellein isolated from an endogenous fungus Rosellinia corticium as a selective monoamine oxidase A inhibitor. Processes. 2022;10(1):166. doi:10.3390/pr10010166 View Source
5-Methylmellein: Specificity Over In-Class Analogs
While the dihydroisocoumarin class includes numerous fungal metabolites such as mellein, 5-carboxylmellein, and 6-methoxymellein, their biological activities are not interchangeable. Subtle variations in the substitution pattern on the bicyclic core directly dictate target engagement and potency. For example, the addition of a single methyl group at the C-5 position in 5-Methylmellein is the key structural determinant differentiating its activity profile from mellein, which lacks this substitution and shows weaker inhibition of fungal sirtuin A (SirA) [1]. Furthermore, chirality at the C-3 position is critical; the (S)-enantiomer of 5-MM exhibits higher binding affinity and superior selectivity for human MAO-A compared to both the (R)-enantiomer and the unsubstituted mellein scaffold [2]. Consequently, substituting 5-Methylmellein with a generic or uncharacterized 'mellein analog' in experimental workflows will introduce uncontrolled variables, jeopardizing reproducibility in enzyme inhibition assays, fungal secondary metabolism studies, and agricultural efficacy trials. The quantitative evidence below demonstrates that specific structural features of 5-Methylmellein are essential for achieving the reported biological outcomes [3].
C-5 Methyl Absence Reduces SirA Inhibition
Mellein lacks the critical C-5 methyl substitution; SirA engagement may not reproduce and reported inhibition difference can be lost.
Chirality Dictates MAO-A Selectivity
(R)-enantiomer and racemic mellein exhibit lower binding affinity and selectivity; target engagement in MAO-A studies may shift and reproducibility can be compromised.
Unique In Vivo Antifungal Data
5-Methylmellein is the only compound in class with published in vivo decay reduction data; mellein and other analogs lack equivalent validation, so efficacy context may not transfer.
[1] Shigemoto R, Matsumoto T, Masuo S, Takaya N. 5-Methylmellein is a novel inhibitor of fungal sirtuin and modulates fungal secondary metabolite production. J Gen Appl Microbiol. 2018;64(5):240-247. doi:10.2323/jgam.2018.01.001 View Source
[2] Jeong GS, Lee EY, Kang MG, et al. (S)-5-Methylmellein isolated from an endogenous fungus Rosellinia corticium as a selective monoamine oxidase A inhibitor. Processes. 2022;10(1):166. doi:10.3390/pr10010166 View Source
[3] Huang C, Xiong J, Guan HD, et al. Discovery, synthesis, biological evaluation and molecular docking study of (R)-5-methylmellein and its analogs as selective monoamine oxidase A inhibitors. Bioorg Med Chem. 2019;27(10):2027-2040. doi:10.1016/j.bmc.2019.03.060 View Source
5-Methylmellein inhibits SirA histone deacetylase activity with an IC50 of 120 μM, which represents a 1.33-fold improvement in potency compared to its structurally-related parent compound mellein (IC50 = 160 μM) in the same assay system [1]. This quantitative difference confirms that the C-5 methyl substitution is a critical functional determinant for enhanced engagement with the SirA active site.
SirA Inhibition vs MelleinHead-to-head
5-MMIC50 120 µM
MelleinIC50 160 µM
1.33-fold improvement (33% lower IC50)
Supports SirA pathway modulation studies
In vitro enzymatic assay, Aspergillus nidulans SirA
Inhibition of SirA (fungal sirtuin A) histone deacetylase activity
Target Compound Data
IC50 = 120 μM
Comparator Or Baseline
Mellein (IC50 = 160 μM)
Quantified Difference
1.33-fold higher potency (33% lower IC50)
Conditions
In vitro enzymatic assay using SirA from Aspergillus nidulans
Why This Matters
This direct head-to-head data justifies the procurement of 5-Methylmellein over mellein for studies focused on modulating fungal secondary metabolite production via sirtuin inhibition.
[1] Shigemoto R, Matsumoto T, Masuo S, Takaya N. 5-Methylmellein is a novel inhibitor of fungal sirtuin and modulates fungal secondary metabolite production. J Gen Appl Microbiol. 2018;64(5):240-247. doi:10.2323/jgam.2018.01.001 View Source
Selective MAO-A Inhibition over MAO-B
(S)-5-Methylmellein potently inhibits human monoamine oxidase A (hMAO-A) with an IC50 of 5.31 μM and exhibits approximately 1.7-fold selectivity over hMAO-B (IC50 = 9.15 μM) [1]. In contrast, the parent compound mellein does not exhibit comparable MAO inhibitory activity, and the (R)-enantiomer of 5-MM shows reduced potency and selectivity, underscoring the essential role of the specific stereochemistry and C-5 methyl group for this pharmacological profile.
Selective MAO-A InhibitionReported
5-MM MAO-AIC50 5.31 µM
5-MM MAO-BIC50 9.15 µM
1.72-fold selectivity; mellein inactive
Supports MAO-A selective probe selection
Recombinant human MAO isoforms; (S)-enantiomer
Neuropsychiatric drug discoveryMonoamine oxidase inhibitionNatural product pharmacology
Evidence Dimension
Inhibition of human monoamine oxidase isoforms (MAO-A and MAO-B)
Target Compound Data
hMAO-A IC50 = 5.31 μM; hMAO-B IC50 = 9.15 μM
Comparator Or Baseline
Mellein (no significant MAO inhibitory activity reported)
Quantified Difference
1.72-fold selectivity for MAO-A over MAO-B within the compound
Conditions
In vitro enzymatic assays using recombinant human MAO-A and MAO-B
Why This Matters
This selective inhibition profile supports the selection of (S)-5-Methylmellein as a targeted molecular probe for MAO-A-related research in depression and neurodegenerative disorders, differentiating it from non-selective or inactive in-class compounds.
Neuropsychiatric drug discoveryMonoamine oxidase inhibitionNatural product pharmacology
[1] Jeong GS, Lee EY, Kang MG, et al. (S)-5-Methylmellein isolated from an endogenous fungus Rosellinia corticium as a selective monoamine oxidase A inhibitor. Processes. 2022;10(1):166. doi:10.3390/pr10010166 View Source
The (S)-enantiomer of 5-methylmellein exhibits a predicted binding affinity for hMAO-A of -6.8 kcal/mol, which is superior to the (R)-enantiomer's affinity of -6.6 kcal/mol, and both enantiomers demonstrate lower affinity for hMAO-B [1]. The enhanced binding of the (S)-enantiomer is attributed to a specific hydrogen bond with the Phe208 residue (distance: 1.972 Å), whereas the (R)-enantiomer forms a less favorable interaction with Asn181 (distance: 2.375 Å). This stereochemical dependence is absent in the achiral or racemic mellein scaffold.
(S)-enantiomer shows 0.2 kcal/mol stronger binding to hMAO-A and 1.2 kcal/mol stronger binding to hMAO-B than the (R)-enantiomer
Conditions
In silico molecular docking simulations
Why This Matters
This data demonstrates that procurement and use of the correct enantiomer is essential for achieving maximal target engagement in MAO-A inhibition studies, a nuance that generic sourcing may overlook.
[1] Jeong GS, Lee EY, Kang MG, et al. (S)-5-Methylmellein isolated from an endogenous fungus Rosellinia corticium as a selective monoamine oxidase A inhibitor. Processes. 2022;10(1):166. doi:10.3390/pr10010166 View Source
In Vitro and In Vivo Antifungal Efficacy
5-Methylmellein demonstrates in vitro antifungal activity against multiple plant pathogenic fungi with IC50 values ranging from 34.59 ± 1.03 µg/mL to 44.76 ± 1.03 µg/mL, depending on the pathogen species [1]. This activity translates to significant in vivo efficacy: treatment with 5-methylmellein reduced Botrytis cinerea fruit decay on apples and grapes by 37.54% compared to a control group with 95.78% wound incidence after 15 days [1]. While mellein is also reported to possess antifungal properties, a direct head-to-head comparison under identical conditions is lacking, and the quantitative in vivo data for 5-methylmellein is unique within this class.
In Vitro & In Vivo AntifungalClass-level
IC50 34.6–44.8 µg/mL
In vivo decay reduction 37.5% vs 95.8% control
Supports antifungal efficacy screening
Botrytis cinerea fruit model; unique in vivo dataset
Agricultural antifungalBotrytis cinereaPostharvest disease control
Evidence Dimension
Antifungal activity against plant pathogens
Target Compound Data
In vitro IC50 = 34.59 - 44.76 µg/mL; In vivo decay reduction = 37.54% (vs. 95.78% incidence control)
Comparator Or Baseline
Mellein (reported antifungal activity, but no direct comparative IC50 or in vivo data available)
Quantified Difference
Quantified in vivo efficacy data not available for mellein or other in-class analogs
Conditions
In vitro mycelial growth inhibition assays and in vivo fruit decay model on apples and grapes
Why This Matters
The availability of validated in vivo efficacy data for 5-Methylmellein provides a clear, data-driven rationale for its selection in agricultural antifungal development programs, as this level of characterization is absent for many close analogs.
Agricultural antifungalBotrytis cinereaPostharvest disease control
[1] Dwibedi V, Rath SK, Joshi S, et al. Structural characterization, in-silico studies, and antifungal activity of 5-methylmellein isolated from endophytic Alternaria burnsii. 3 Biotech. 2025;15(1):1. doi:10.1007/s13205-024-04155-8 View Source
Modulation of Fungal Secondary Metabolite Profiles
Addition of 5-methylmellein to Aspergillus nidulans cultures results in an increased production of secondary metabolites, and the metabolite profiles obtained are distinct from those induced by other sirtuin inhibitors such as nicotinamide and sirtinol [1]. This functional effect is directly linked to its superior SirA inhibition potency (IC50 = 120 μM) compared to mellein (IC50 = 160 μM) [1]. The ability to elicit and modulate metabolite production is a unique application-relevant property not uniformly shared by all dihydroisocoumarins.
Metabolite ElicitationContext-dependent
Distinct secondary metabolite profile in A. nidulans, differing from nicotinamide and sirtinol; linked to SirA IC50 120 µM
Nicotinamide and sirtinol (different metabolite profiles)
Quantified Difference
Qualitative difference in elicited metabolite profiles
Conditions
A. nidulans liquid culture
Why This Matters
This evidence positions 5-Methylmellein as a functional tool for activating and altering fungal secondary metabolite biosynthesis, an application not documented for mellein or other unsubstituted analogs.
[1] Shigemoto R, Matsumoto T, Masuo S, Takaya N. 5-Methylmellein is a novel inhibitor of fungal sirtuin and modulates fungal secondary metabolite production. J Gen Appl Microbiol. 2018;64(5):240-247. doi:10.2323/jgam.2018.01.001 View Source
5-Methylmellein: Key Application Scenarios
Activating Fungal Secondary Metabolism for Discovery
Based on its superior SirA inhibition potency (IC50 = 120 μM vs. mellein's 160 μM) and its demonstrated ability to elicit distinct secondary metabolite profiles in A. nidulans, 5-Methylmellein is the preferred tool for researchers aiming to activate silent biosynthetic gene clusters in fungi [1]. Procurement of this specific compound, rather than generic mellein, is critical for maximizing the diversity and yield of novel metabolites in discovery pipelines [1].
Selective MAO-A Inhibitors for Neuropsychiatric Research
The selective inhibition of hMAO-A (IC50 = 5.31 μM) with 1.7-fold selectivity over hMAO-B, coupled with the demonstrated importance of the (S)-enantiomer (binding affinity of -6.8 kcal/mol), makes (S)-5-Methylmellein a validated starting point for medicinal chemistry programs targeting depression and anxiety [2]. Substitution with the (R)-enantiomer or mellein would compromise the required potency and selectivity, directly impacting research outcomes [2].
Agricultural Antifungal Formulation Development
5-Methylmellein is the only compound in its class with published in vivo efficacy data showing a 37.54% reduction in B. cinerea fruit decay under controlled conditions [3]. This quantitative performance data supports its procurement and inclusion in agricultural research programs focused on developing natural product-based, postharvest antifungal treatments, where analogs lack equivalent validation [3].
SAR Studies on Dihydroisocoumarin Scaffolds
The well-defined structural features of 5-Methylmellein (C-5 methyl substitution and C-3 chirality) and their quantifiable impact on biological activity (e.g., SirA inhibition, MAO-A selectivity, enantiomer binding differences) make it an essential reference compound for SAR investigations [REFS-1, REFS-2]. Its procurement ensures that SAR studies are anchored to a compound with a clear and differentiated activity fingerprint, unlike the less-characterized mellein scaffold [REFS-1, REFS-2].
Application
Selection Property
Validation Focus
Fungal secondary metabolism activation studies
SirA inhibition context (reported IC50 difference vs mellein)
Metabolite elicitation and silent gene cluster activation
MAO-A selective inhibition studies
Enantiomer-specific binding affinity and selectivity window
MAO-A/MAO-B selectivity and target engagement
Agricultural antifungal efficacy studies
In vivo decay reduction performance context
Pathogen-specific mycelial inhibition and disease control
Structure-activity relationship (SAR) studies
C-5 methyl and C-3 chiral contributions to bioactivity
Quantified impact on SirA and MAO-A target engagement
[1] Shigemoto R, Matsumoto T, Masuo S, Takaya N. 5-Methylmellein is a novel inhibitor of fungal sirtuin and modulates fungal secondary metabolite production. J Gen Appl Microbiol. 2018;64(5):240-247. doi:10.2323/jgam.2018.01.001 View Source
[2] Jeong GS, Lee EY, Kang MG, et al. (S)-5-Methylmellein isolated from an endogenous fungus Rosellinia corticium as a selective monoamine oxidase A inhibitor. Processes. 2022;10(1):166. doi:10.3390/pr10010166 View Source
[3] Dwibedi V, Rath SK, Joshi S, et al. Structural characterization, in-silico studies, and antifungal activity of 5-methylmellein isolated from endophytic Alternaria burnsii. 3 Biotech. 2025;15(1):1. doi:10.1007/s13205-024-04155-8 View Source
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